molecular formula C22H28N4O2 B6119289 1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone

1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone

Cat. No.: B6119289
M. Wt: 380.5 g/mol
InChI Key: RESMIALLBJCVGI-UHFFFAOYSA-N
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Description

1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone is a complex organic compound that features a unique combination of a cyclohexyltriazole moiety and a phenylpiperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone typically involves multiple steps, starting with the preparation of the cyclohexyltriazole and phenylpiperidine intermediates. The cyclohexyltriazole can be synthesized through a cycloaddition reaction involving cyclohexyl azide and an alkyne. The phenylpiperidine intermediate is often prepared via a nucleophilic substitution reaction involving a phenyl halide and piperidine.

The final step involves coupling the cyclohexyltriazole and phenylpiperidine intermediates through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a similar reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyltriazole moiety is known to interact with metal ions, while the phenylpiperidine structure can interact with neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)ethanone
  • 4-Phenylpiperidine-4-carboxamide
  • 1-(4-Phenylpiperidin-4-yl)ethanone

Uniqueness

1-[1-(1-Cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone is unique due to its combination of a cyclohexyltriazole and phenylpiperidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[1-(1-cyclohexyltriazole-4-carbonyl)-4-phenylpiperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-17(27)22(18-8-4-2-5-9-18)12-14-25(15-13-22)21(28)20-16-26(24-23-20)19-10-6-3-7-11-19/h2,4-5,8-9,16,19H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMIALLBJCVGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)C(=O)C2=CN(N=N2)C3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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